N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)thiophene-2-carboxamide
CAS No.: 899976-07-9
Cat. No.: VC6559062
Molecular Formula: C15H16N2O3S2
Molecular Weight: 336.42
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 899976-07-9 |
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Molecular Formula | C15H16N2O3S2 |
Molecular Weight | 336.42 |
IUPAC Name | N-[4-(1,1-dioxothiazinan-2-yl)phenyl]thiophene-2-carboxamide |
Standard InChI | InChI=1S/C15H16N2O3S2/c18-15(14-4-3-10-21-14)16-12-5-7-13(8-6-12)17-9-1-2-11-22(17,19)20/h3-8,10H,1-2,9,11H2,(H,16,18) |
Standard InChI Key | KMSFEAKGOKPOFA-UHFFFAOYSA-N |
SMILES | C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
The compound features a thiophene-2-carboxamide scaffold linked via an amide bond to a para-substituted phenyl group. The phenyl ring is further functionalized with a 1,2-thiazinane-1,1-dioxide moiety, introducing a six-membered ring containing sulfur and nitrogen atoms in a sulfone configuration. This sulfone group enhances polarity and hydrogen-bonding capacity compared to non-oxidized thiazinanes, potentially improving aqueous solubility and target binding .
Key structural parameters inferred from analogous systems include:
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Planarity of the thiophene-carboxamide system: Density functional theory (DFT) studies on similar thiophene-2-carboxamides indicate near-coplanar alignment between the thiophene ring and the carboxamide group, facilitating π-π stacking interactions with biological targets .
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Conformational flexibility of the thiazinane ring: The 1,2-thiazinane-1,1-dioxide adopts a chair-like conformation, with the sulfone group imposing torsional constraints that reduce ring puckering dynamics .
Table 1: Predicted Physicochemical Properties
Synthetic Pathways and Mechanistic Considerations
Retrosynthetic Disconnection
The molecule can be dissected into two primary building blocks:
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Thiophene-2-carboxylic acid derivative: Typically prepared via cyclization of mercaptoacrylamide precursors under basic conditions, as demonstrated in the synthesis of methyl- and amino-substituted analogs .
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4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline: Synthesized through sulfonation and ring-closing reactions of appropriate thiol-amine precursors, following methodologies for 1,2-thiazinane-1,1-dioxide systems .
Coupling Strategy
Amide bond formation between the carboxylic acid and aniline components likely employs standard coupling reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), with yields dependent on steric hindrance from the thiazinane substituent. NMR studies of analogous compounds reveal characteristic downfield shifts for the amide proton (δ 10.2–10.8 ppm) and sulfone resonances (δ 3.1–3.5 ppm for axial/equatorial S–O) .
Biological Activity and Structure-Activity Relationships (SAR)
Antioxidant Capacity
ABTS radical scavenging assays on hydroxyl-substituted thiophene-2-carboxamides show inhibition rates up to 62% at 100 µM, comparable to ascorbic acid . The sulfone group in the target compound could amplify antioxidant effects through radical stabilization, though steric factors may modulate this activity.
Table 2: Hypothetical Biological Activity Profile
Activity Type | Predicted Potency | Structural Determinants |
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Antibacterial (Gram+) | Moderate (MIC 16–64 µg/mL) | Thiophene planar domain, sulfone polarity |
Antioxidant | High (IC₅₀ ~50 µM) | Sulfone radical stabilization |
COX-2 Inhibition | Low | Absence of acidic proton donors |
Computational and Spectroscopic Analysis
DFT-Based Electronic Properties
Pharmacokinetic and Toxicity Considerations
ADME Profiling
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Absorption: Moderate oral bioavailability predicted (F ≈ 30–40%) due to polar sulfone and amide groups.
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Metabolism: Likely hepatic oxidation of the thiazinane ring, followed by glucuronidation of sulfone metabolites.
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Excretion: Primarily renal, with potential enterohepatic recirculation of conjugated derivatives.
Toxicity Thresholds
Structural analogs show LD₅₀ > 500 mg/kg in rodent models, suggesting low acute toxicity. Chronic exposure risks require evaluation of sulfone accumulation in renal tissues .
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